
N-(1H-benzimidazol-2-yl)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-yl)-2-methylbutanamide, commonly known as BIM-1, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of BIM-1 involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. BIM-1 binds to the active site of the proteasome, preventing the degradation of proteins that are essential for the survival of cancer cells. This leads to the accumulation of toxic proteins within the cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects
BIM-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells, as well as angiogenesis, the formation of new blood vessels that supply nutrients to tumors. BIM-1 has also been shown to exhibit anti-inflammatory properties, reducing inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BIM-1 for lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, BIM-1 has a relatively short half-life, which may limit its efficacy in vivo. Additionally, the proteasome is involved in many cellular processes, and the inhibition of the proteasome by BIM-1 may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the research on BIM-1. One area of focus is the development of more potent and selective proteasome inhibitors based on the structure of BIM-1. Another area of focus is the investigation of the combination of BIM-1 with other chemotherapy drugs to enhance their efficacy. Additionally, the potential of BIM-1 as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders, warrants further investigation.
Conclusion
In conclusion, BIM-1 is a promising compound for scientific research, particularly in the field of cancer research. Its inhibition of the proteasome has been shown to induce apoptosis and inhibit the proliferation and migration of cancer cells. While there are limitations to its use, such as its short half-life and potential off-target effects, the future directions for research on BIM-1 are promising and may lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of BIM-1 involves the reaction of 2-methylbutanoyl chloride with 2-aminobenzimidazole in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure BIM-1. The synthesis method of BIM-1 is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
BIM-1 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. BIM-1 has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.
Eigenschaften
Produktname |
N-(1H-benzimidazol-2-yl)-2-methylbutanamide |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-2-methylbutanamide |
InChI |
InChI=1S/C12H15N3O/c1-3-8(2)11(16)15-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H2,13,14,15,16) |
InChI-Schlüssel |
MDYOSPUZIZZDCN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=NC2=CC=CC=C2N1 |
Kanonische SMILES |
CCC(C)C(=O)NC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



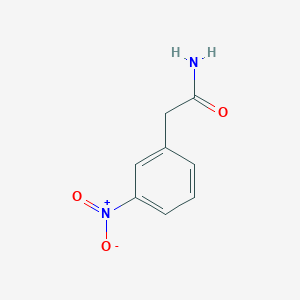
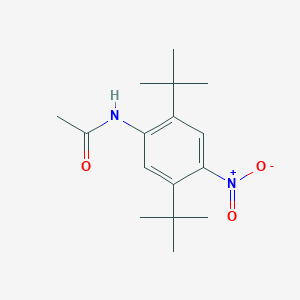
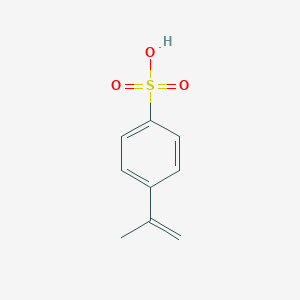
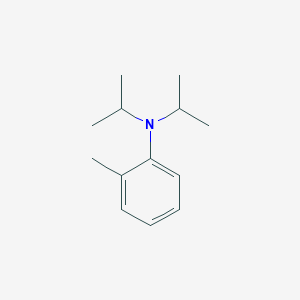
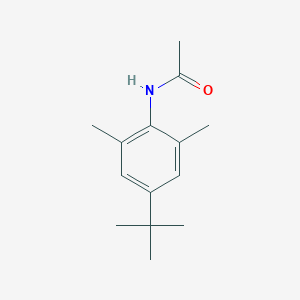
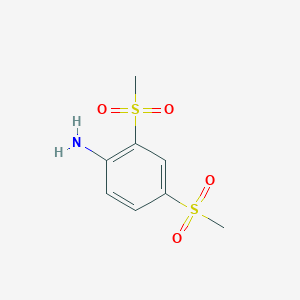
![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)


![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)
